2',2'-Dimethyl-2H-spiro[benzofuran-3,3'-pyrrolidin]-2-one
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Description
The compound “2’,2’-Dimethyl-2H-spiro[benzofuran-3,3’-pyrrolidin]-2-one” is a type of spirocyclic compound . Spirocyclic structures have seen a dramatic increase in attention in recent years due to their unique structural features and wide array of biological activities . They are inherently highly 3-dimensional structures, with the shared tetrahedral sp3-carbon atom positioning the planes of the 2 rings orthogonally .
Synthesis Analysis
The synthesis of spirocyclic oxindoles, such as “2’,2’-Dimethyl-2H-spiro[benzofuran-3,3’-pyrrolidin]-2-one”, has been a significant objective in organic and medicinal chemistry . The development of novel synthetic strategies to form these chemical entities in a stereoselective manner has been analyzed . These methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .Molecular Structure Analysis
The molecular structure of “2’,2’-Dimethyl-2H-spiro[benzofuran-3,3’-pyrrolidin]-2-one” is complex and unique. The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally . This structure can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure .Chemical Reactions Analysis
The chemical reactions involving “2’,2’-Dimethyl-2H-spiro[benzofuran-3,3’-pyrrolidin]-2-one” are complex and involve multiple steps . An electrocatalytic cascade assembly of benzylidenebarbiturates and cyclohexane-1,3-diones in methanol in the presence of sodium bromide as mediator in an undivided cell results in the formation of dihydro-2’ H,3 H -spiro [1-benzofuran-2,5’-pyrimidines] in 72–85% yields .Scientific Research Applications
1. Catalytic Systems in Organic Synthesis
2',2'-Dimethyl-2H-spiro[benzofuran-3,3'-pyrrolidin]-2-one derivatives have been utilized in the development of efficient catalytic systems for organic synthesis. Specifically, these compounds have been effectively employed in 1,3-dipolar cycloaddition reactions with azomethine ylides, using functional ionic liquids as catalysts. This process facilitates the construction of highly substituted pyrrolidine motifs with spiro quaternary stereogenic centers, showcasing broad substrate scopes and high yields under mild conditions (Zhang et al., 2016).
2. Enantioselective Synthesis
The compound plays a significant role in the enantioselective 1,3-dipolar cycloaddition of imino esters with benzofuranone derivatives. This reaction, catalyzed by thiourea-quaternary ammonium salts, efficiently constructs chiral spiro[benzofuran-2,3'-pyrrolidine] with high yields and good enantioselectivities, crucial for creating stereochemically complex structures in pharmaceutical research (Du et al., 2018).
3. Synthesis of Antihypertensive Agents
Derivatives of this compound have been synthesized and evaluated for their cardiovascular activity, particularly as antihypertensive agents. These compounds have demonstrated significant efficacy in the spontaneous hypertensive rat model, indicating their potential in the development of new cardiovascular drugs (Davis et al., 1983).
4. Development of Novel Spirocyclic Scaffolds
Recent research has focused on the development of novel spirocyclic scaffolds using this compound derivatives. These scaffolds are accessed via tandem Claisen rearrangement/intramolecular oxa-Michael addition, contributing to the diversification of spirocyclic compounds in medicinal chemistry (Vepreva et al., 2022).
Properties
IUPAC Name |
2',2'-dimethylspiro[1-benzofuran-3,3'-pyrrolidine]-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-12(2)13(7-8-14-12)9-5-3-4-6-10(9)16-11(13)15/h3-6,14H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJXMEDYNWARDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCN1)C3=CC=CC=C3OC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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